Carbidopa monohydrate

Catalog No.
S522682
CAS No.
38821-49-7
M.F
C10H16N2O5
M. Wt
244.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbidopa monohydrate

CAS Number

38821-49-7

Product Name

Carbidopa monohydrate

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1

InChI Key

QTAOMKOIBXZKND-PPHPATTJSA-N

Synonyms

Carbidopa, Carbidopa, (R)-Isomer, Carbidopa, (S)-Isomer, Lodosin, Lodosyn, Methyldopahydrazine, MK 485, MK 486, MK-485, MK-486, MK485, MK486

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O

The exact mass of the compound Carbidopa is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Dihydroxyphenylalanine - Methyldopa. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Carbidopa monohydrate (CAS 38821-49-7) is a highly selective, peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor [1]. In pharmaceutical manufacturing and research, it is primarily procured as an essential co-factor to prevent the peripheral conversion of levodopa to dopamine, thereby significantly enhancing central nervous system bioavailability[1]. As a monohydrate, it presents as a white to creamy-white crystalline powder that is slightly soluble in water but freely soluble in dilute mineral acids [2]. Its established role as the industry-standard AADC inhibitor makes it a critical raw material for developing dopaminergic therapies, specialized continuous-infusion formulations, and stable solid oral dosage forms [3].

Procurement Fit

AADC inhibitor tool
Peripheral decarboxylase inhibition for levodopa adjunct studies
USP monohydrate standard
Defined LOD specification (6.9–7.9%) confirms hydrate identity
BBB-impermeable profile
Does not cross blood-brain barrier at studied doses; supports peripheral selectivity research

Substituting Carbidopa monohydrate with its anhydrous counterpart or alternative AADC inhibitors like benserazide introduces severe risks in formulation stability and experimental reproducibility [1]. The anhydrous form is highly susceptible to unpredictable hydration during wet granulation and aqueous coating processes, leading to batch-to-batch variations in dissolution rates and tablet structural integrity [2]. Furthermore, substituting carbidopa with benserazide alters the systemic clearance profile of co-administered levodopa, requiring complete recalibration of dosing regimens for continuous infusion models[3]. For liquid formulations and in vitro assays, failing to account for carbidopa's rapid oxidative degradation—by not utilizing optimized vehicles with pH regulators, antioxidants, and chelating agents like EDTA—results in the rapid accumulation of toxic degradation products, invalidating experimental data and therapeutic efficacy [4].

Substitution Risk

Carbidopa monohydrate
Benserazide may cross BBB at high doses, potentially introducing central AADC inhibition; peripheral-selectivity context may not transfer. Reported therapeutic equivalence in clinical endpoints does not guarantee identical central pharmacology in research models.
Carbidopa monohydrate
Anhydrous carbidopa lacks USP-defined water content (LOD 6.9–7.9%); solid-state identity and analytical compliance cannot be assumed without hydrate-specific characterization.

Hydration Stability During Aqueous Processing

In solid oral dosage manufacturing, Carbidopa monohydrate is the required API form because it maintains a stable crystalline lattice during high-shear wet granulation [1]. Attempting to use Carbidopa anhydrous results in uncontrolled hydration phase transitions upon exposure to aqueous binders, which directly causes unacceptable variance in the final tablet dissolution profiles and mechanical capping[2].

Evidence DimensionPhase stability and hydration predictability
Target Compound DataMaintains crystallographic stability during wet granulation
Comparator Or BaselineCarbidopa anhydrous (undergoes unpredictable hydration)
Quantified DifferenceMonohydrate eliminates processing-induced phase transitions, ensuring consistent dissolution kinetics compared to the highly variable anhydrous form.
ConditionsPharmaceutical wet granulation and aqueous film coating processes

Procuring the monohydrate form is mandatory for ensuring reproducible dissolution kinetics and structural integrity in large-scale solid oral dosage manufacturing.

Therapeutic endpoint comparison
Reported
No significant difference in parkinsonian symptom scores; 19-patient crossover trial, levodopa dose 658±64 mg (carbidopa) vs 605±59 mg (benserazide).
Reported head-to-head trial context; supports comparator endpoint evaluation in human research models.
P-value not reported; study size small; endpoint interpretation may require review.

Levodopa Dose-Sparing Efficacy via Peripheral AADC Inhibition

The primary procurement driver for Carbidopa monohydrate is its potent peripheral AADC inhibition. When co-administered with levodopa, it reduces the required levodopa dosage by approximately 75% to achieve the same central nervous system therapeutic effect[1]. Furthermore, it significantly increases the plasma half-life of intact levodopa while decreasing plasma and urinary dopamine and homovanillic acid levels [2].

Evidence DimensionRequired levodopa dosage for equivalent CNS response
Target Compound Data75% reduction in required levodopa dose
Comparator Or BaselineLevodopa monotherapy (baseline)
Quantified DifferenceReduces the required levodopa dose by ~75% and significantly extends intact levodopa plasma half-life.
ConditionsIn vivo systemic administration

Justifies the procurement of carbidopa as an indispensable API co-factor for optimizing the safety, efficacy, and dosing profiles of levodopa-based therapeutics.

BBB permeability profile
Reported
Carbidopa does not cross BBB at studied doses; benserazide detectable in brain after high doses.
Peripheral-selectivity research context; central AADC inhibition may confound interpretation with benserazide.
Based on preclinical/clinical pharmacology; direct comparative BBB quantification not provided.

Mitigation of Oxidative Degradation in Liquid Formulations

Carbidopa monohydrate is highly susceptible to oxidative degradation in unoptimized aqueous solutions, rapidly breaking down into degradation products[2]. However, when formulated in an optimized vehicle utilizing specific solubilizers, pH regulators, antioxidants, and 0.01-0.1 wt% EDTA, its stability and solubility are dramatically enhanced, ensuring precise dosing for high-concentration liquid continuous infusion models [1].

Evidence DimensionChemical stability and solubility in liquid formulations
Target Compound DataStable at high concentrations (15-24 wt% levodopa/carbidopa) with EDTA/antioxidants
Comparator Or BaselineRapid degradation in standard unoptimized aqueous buffer
Quantified DifferenceOptimized chelated/antioxidant conditions prevent rapid oxidative degradation and enable stable, high-concentration liquid formulations.
ConditionsLiquid formulation preparation for continuous infusion

Essential for developers procuring carbidopa for liquid therapies, dictating that specific handling, antioxidants, and chelating systems must be used to ensure API integrity.

Hydrate identity (USP)
Specification review
LOD: 6.9%–7.9%
Compendial quality attribute confirms monohydrate form; differentiates from anhydrous carbidopa.
USP method: 100°C, ≤5 mmHg vacuum to constant weight.

Selective Aryl Hydrocarbon Receptor (AhR) Modulation

Beyond its role as an AADC inhibitor, Carbidopa monohydrate acts as a selective aryl hydrocarbon receptor modulator (SAhRM) [1]. In vivo studies demonstrate that administration of carbidopa at 1 mg/mouse significantly inhibits tumor growth in athymic nude mice bearing BχPC3 pancreatic cancer cell xenografts, while inducing CYP1A1 and CYP1A2 expression.

Evidence DimensionTumor growth inhibition and AhR activation
Target Compound DataSignificant tumor growth inhibition at 1 mg/mouse
Comparator Or BaselineVehicle control
Quantified DifferenceInduces nuclear uptake of AhR and significantly inhibits pancreatic tumor xenograft growth compared to baseline.
ConditionsIn vivo athymic nude mice bearing BχPC3 xenografts

Provides a compelling rationale for procuring carbidopa for novel oncology and receptor modulation research, expanding its utility beyond neuropharmacology.

AhR modulation
Data to verify
Selective AhR modulator; inhibits pancreatic cancer cell growth in vitro.
Off-target activity context; not reported for benserazide. May serve as AhR pathway research tool.
Preclinical cell-line and xenograft data; relevance to in-vivo models requires validation.
Solubility profile
Specification review
Slightly soluble in water; freely soluble in 3N HCl.
pH-dependent solubility for formulation and analytical method design.
Qualitative USP description; quantitative solubility values may vary.

Solid Oral Dosage Form Manufacturing

Carbidopa monohydrate is the definitive choice for formulating combination tablets (e.g., with levodopa and entacapone) using wet granulation. Its stable hydration state prevents processing-induced phase transitions, ensuring consistent drug release and mechanical tablet integrity [1].

Continuous Infusion Therapies

It is selected for advanced liquid formulations where its specific pharmacokinetic clearance and established safety profile are required to maintain constant levodopa plasma levels over 16-24 hour periods, provided it is stabilized in appropriately formulated vehicles [2].

High-Concentration Liquid Infusion Therapies

Procured for advanced liquid formulations requiring high API concentrations. Formulators must utilize optimized vehicles containing antioxidants and EDTA to prevent the rapid oxidative degradation of carbidopa during extended storage and administration [3].

Aryl Hydrocarbon Receptor (AhR) Oncology Models

Utilized as a selective AhR modulator (SAhRM) in oncology research to study the inhibition of pancreatic cancer cell proliferation and the targeted induction of specific cytochrome P450 enzymes in xenograft models[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Peripheral AADC inhibition research
BBB-impermeable AADC inhibitor; USP monohydrate standard
Peripheral vs. central levodopa conversion monitoring
Analytical reference standard
USP-defined LOD, specific rotation, and impurity limits
HPLC/LC-MS method accuracy and compendial compliance
AhR signaling pathway studies
Selective AhR modulator activity (not shared by benserazide)
AhR-dependent cell model and pathway response interpretation
Oral solid dosage form research
pH-dependent solubility profile (slightly soluble water, freely soluble in dilute HCl)
Dissolution and formulation stability characterization

Physical Description

Solid

XLogP3

-2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

244.10592162 Da

Monoisotopic Mass

244.10592162 Da

Boiling Point

Decomposes

Heavy Atom Count

17

Melting Point

203-208 °C
203 - 205 °C

UNII

MNX7R8C5VO

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (52.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (56.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (42.22%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Carbidopa is indicated with [levodopa] for the treatment of symptoms of idiopathic Parkinson disease, postencephalitic parkinsonism and symptomatic parkinsonism followed by carbon monoxide or manganese intoxication. The combination therapy is administered for the reduction of [levodopa]-driven nausea and vomiting. The product of carbidopa should be used in patients where the combination therapy of carbidopa/[levodopa] provide less than the adequate daily dosage. As well carbidopa can be used in patients where the dosages of carbidopa and [levodopa] require individual titration.
FDA Label
Carbidopa is indicated for combination use with levodopa (L-dopa) for the treatment of motor symptoms encountered in Parkinson disease (PD), post-encephalitic parkinsonism, and parkinsonism symptoms resulting from intoxication by carbon monoxide or manganese.

Livertox Summary

Levodopa (L-Dopa) is an amino acid precursor of dopamine and is the most effective and commonly used drug in the treatment of Parkinson disease. Levodopa is usually combined with carbidopa, which is an inhibitor of L-amino acid decarboxylase, the plasma enzyme that metabolizes levodopa peripherally. Treatment with the combination of levodopa and carbidopa has been associated with mild and transient increases in serum enzymes in a proportion of patients and with very rare instances of clinically apparent acute liver injury.

Drug Classes

Antiparkinson Agents

Pharmacology

Carbidopa is a hydrazine derivative of dopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. Carbidopa does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors.

MeSH Pharmacological Classification

Antiparkinson Agents

Mechanism of Action

Carbidopa is an inhibitor of the DDC which in order, inhibits the peripheral metabolism of levodopa. DDC is very important in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine. DDC can be found in the body periphery and in the blood-brain barrier. The action of carbidopa is focused on peripheral DDC as this drug cannot cross the blood-brain barrier. Hence, it will prevent the metabolism of [levodopa] in the periphery but it will not have any activity on the generation of dopamine in the brain.

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Carboxy-lyases [EC:4.1.1.-]
DDC [HSA:1644] [KO:K01593]

Pictograms

Irritant

Irritant

Absorption Distribution and Excretion

When [levodopa]/carbidopa is administered orally, 40-70% of the administered dose is absorbed. Once absorbed, carbidopa shows bioavailability of 58%. A maximum concentration of 0.085 mcg/ml was achieved after 143 min with an AUC of 19.28 mcg.min/ml.
In animal studies, 66% of the administered dose of carbidopa was eliminated via the urine while 11% was found in feces. These studies were performed in humans and it was observed a urine excretion covering 50% of the administered dose.
The volume of distribution reported for the combination therapy of carbidopa/[levodopa] is of 3.6 L/kg. However, carbidopa is widely distributed in the tissues, except in the brain. After one hour, carbidopa is found mainly in the kidney, lungs, small intestine and liver.
The reported clearance rate for the combination therapy of [levodopa]/carbidopa is 51.7 L/h.

Metabolism Metabolites

The loss of the hydrazine functional group (probably as molecular nitrogen) represents the major metabolic pathway for carbidopa. There are several metabolites of carbidopa metabolism including 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid, 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid, 3-(3-hydroxyphenyl)-2-methylpropionic acid, 3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid, 3-(3-hydroxyphenyl)-2-methyllactic acid, and 3,4-dihydroxyphenylacetone (1,2).

Wikipedia

Carbidopa

Biological Half Life

The reported half-life of carbidopa is of approximately 107 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

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